molecular formula C16H22N2O3 B13966503 N-Ethyl-3-piperidinyl p-acetylcarbanilate CAS No. 33531-50-9

N-Ethyl-3-piperidinyl p-acetylcarbanilate

Cat. No.: B13966503
CAS No.: 33531-50-9
M. Wt: 290.36 g/mol
InChI Key: SLYWZSGKTGNBOI-UHFFFAOYSA-N
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Description

N-(p-Acetylphenyl)carbamic acid 1-ethyl-3-piperidinyl ester: is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.36 g/mol . This compound is known for its unique structure, which includes a piperidine ring, an acetylphenyl group, and a carbamic acid ester linkage. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Acetylphenyl)carbamic acid 1-ethyl-3-piperidinyl ester typically involves the reaction of p-acetylphenyl isocyanate with 1-ethyl-3-piperidinol under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a catalyst like triethylamine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of N-(p-Acetylphenyl)carbamic acid 1-ethyl-3-piperidinyl ester may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(p-Acetylphenyl)carbamic acid 1-ethyl-3-piperidinyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(p-Acetylphenyl)carbamic acid 1-ethyl-3-piperidinyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(p-Acetylphenyl)carbamic acid 1-ethyl-3-piperidinyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(p-Acetylphenyl)carbamic acid 1-ethyl-3-piperidinyl ester is unique due to its specific acetylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

33531-50-9

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

(1-ethylpiperidin-3-yl) N-(4-acetylphenyl)carbamate

InChI

InChI=1S/C16H22N2O3/c1-3-18-10-4-5-15(11-18)21-16(20)17-14-8-6-13(7-9-14)12(2)19/h6-9,15H,3-5,10-11H2,1-2H3,(H,17,20)

InChI Key

SLYWZSGKTGNBOI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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